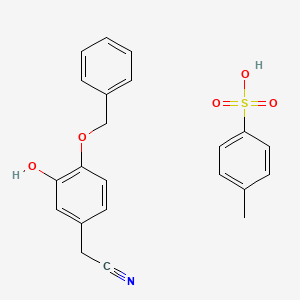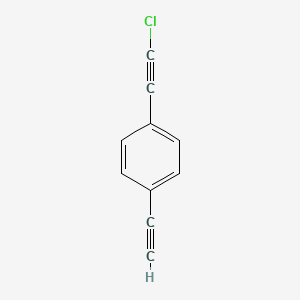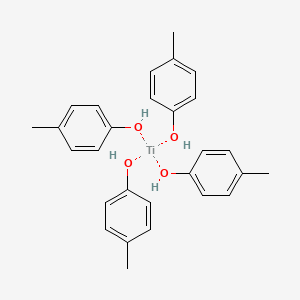
Titanium(IV) cresylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium(IV) cresylate: is a chemical compound with the molecular formula C28H28O4Ti and a molecular weight of 476.38 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and material science . This compound is known for its unique properties, which make it valuable for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium(IV) cresylate can be synthesized through the reaction of titanium(IV) chloride with cresol in the presence of a base. The reaction typically involves the following steps:
- Dissolution of titanium(IV) chloride in an appropriate solvent.
- Addition of cresol to the solution.
- Introduction of a base to facilitate the reaction.
- Isolation and purification of the resulting this compound .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Titanium(IV) cresylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of titanium.
Substitution: The cresylate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other organic ligands and suitable solvents.
Major Products Formed:
Oxidation: Titanium dioxide (TiO2) and other titanium oxides.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Titanium(IV) cresylate is used as a precursor for the synthesis of titanium-based materials, including titanium dioxide nanoparticles and titanium-containing polymers .
Medicine: this compound is investigated for its potential use in medical implants and prosthetics due to its biocompatibility and corrosion resistance .
Industry: In industrial applications, this compound is used in the production of high-performance coatings, catalysts, and advanced materials .
Wirkmechanismus
The mechanism of action of titanium(IV) cresylate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially altering their activity. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Titanium(IV) isopropoxide: Used in the synthesis of titanium dioxide and other titanium-based materials.
Titanium(IV) butoxide: Employed in the production of titanium-containing polymers and coatings.
Titanium(IV) chloride: A precursor for various titanium compounds and materials.
Uniqueness: Titanium(IV) cresylate is unique due to its specific cresylate ligands, which impart distinct properties compared to other titanium compounds. These properties include enhanced stability and specific reactivity patterns, making it valuable for specialized applications .
Eigenschaften
Molekularformel |
C28H32O4Ti |
|---|---|
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
4-methylphenol;titanium |
InChI |
InChI=1S/4C7H8O.Ti/c4*1-6-2-4-7(8)5-3-6;/h4*2-5,8H,1H3; |
InChI-Schlüssel |
YRHNDPIUPGODHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B13403510.png)
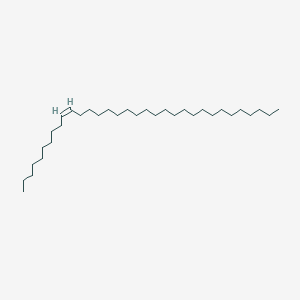
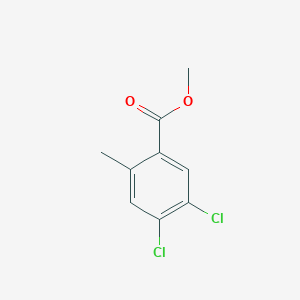
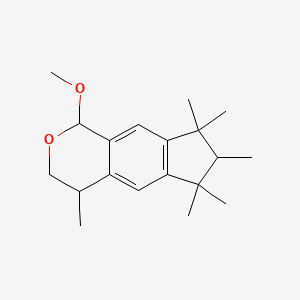
![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)
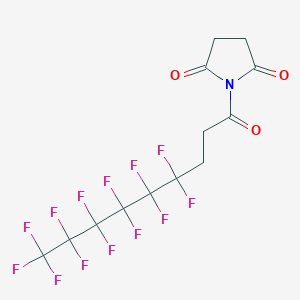
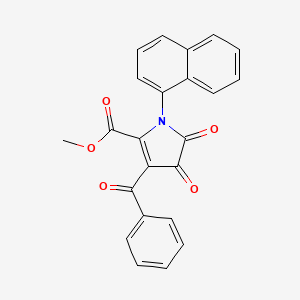
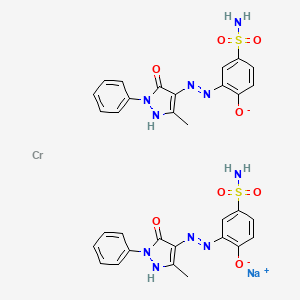
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
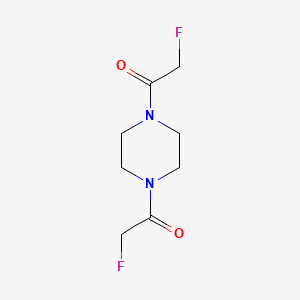
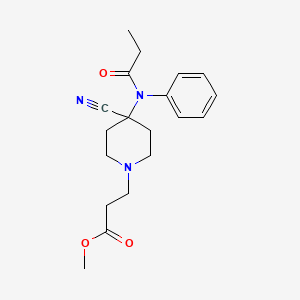
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
